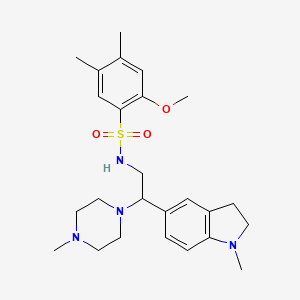

2-methoxy-4,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-4,5-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N4O3S/c1-18-14-24(32-5)25(15-19(18)2)33(30,31)26-17-23(29-12-10-27(3)11-13-29)20-6-7-22-21(16-20)8-9-28(22)4/h6-7,14-16,23,26H,8-13,17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJXLKJJFYDZDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-4,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its structure features a sulfonamide group attached to a benzene ring, along with an indole moiety and a piperazine derivative. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C24H33N3O3S

- Molecular Weight : 443.61 g/mol

- Structural Features : The compound includes:

- A methoxy group

- Two methyl groups on the benzene ring

- An indole moiety

- A piperazine derivative

Pharmacological Properties

The biological activity of this compound can be attributed to its structural characteristics, which suggest potential interactions with various biological targets:

- Anticancer Activity : Compounds containing indole and sulfonamide functionalities have been reported to exhibit anticancer properties. The indole ring is known for its role in various anticancer agents due to its ability to interact with multiple cellular targets.

- Antimicrobial Activity : Similar sulfonamide compounds have demonstrated antimicrobial effects, suggesting that this compound may also possess such properties. Studies on related structures indicate potential efficacy against bacterial strains.

- Enzyme Inhibition : The presence of the sulfonamide group often correlates with inhibition of specific enzymes involved in metabolic pathways, particularly those associated with cancer and infectious diseases.

The proposed mechanisms include:

- Enzyme Interaction : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.

- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing signaling pathways critical for cell survival and growth.

Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of related sulfonamide derivatives in vitro. The results indicated that compounds with similar structural motifs significantly inhibited the growth of various cancer cell lines, including breast and lung cancers. The mechanism was primarily through apoptosis induction and cell cycle arrest .

Study 2: Antimicrobial Activity

Research on a related indole-sulfonamide compound demonstrated notable antibacterial activity against Gram-positive bacteria. The study highlighted the importance of the piperazine ring in enhancing membrane permeability, thereby increasing the compound's efficacy .

Study 3: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of sulfonamide derivatives. The findings revealed that these compounds could effectively inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria, thus supporting their use as antimicrobial agents .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methyl-N-(naphthalen-2-yl)benzenesulfonamide | Naphthalene instead of indole | Antibacterial properties |

| N-(4-nitrophenyl)sulfonamide | Simple sulfonamide structure | Antimicrobial activity |

| Indole derivatives | Indole core similar to target | Anticancer activity |

The unique combination of both indole and piperazine rings in this compound suggests enhanced biological activity compared to simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.